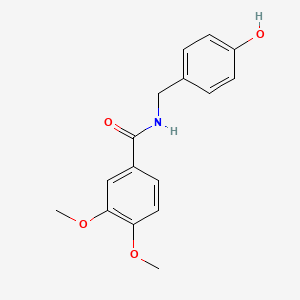

n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-hydroxyphenyl)methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-20-14-8-5-12(9-15(14)21-2)16(19)17-10-11-3-6-13(18)7-4-11/h3-9,18H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBYSUZNPFHIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943518-63-6 | |

| Record name | N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Benzamide Scaffolds in Pharmaceutical Synthesis and Drug Discovery

The benzamide (B126) scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in pharmaceutical chemistry. Its prevalence in a wide array of therapeutic agents is a testament to its versatility and its ability to engage in various biological interactions. Benzamide derivatives are known to be useful building blocks in organic synthesis, allowing for the introduction of diverse substituents to fine-tune the pharmacological profile of a molecule. researchgate.net

This structural framework is integral to numerous drugs with diverse activities. For instance, benzamide derivatives have been extensively investigated as multi-target agents for complex diseases like Alzheimer's, showing potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.net Furthermore, the benzamide core is central to the development of novel PARP-1 inhibitors for cancer therapy, with some derivatives exhibiting potent anticancer activity against human colorectal cancer cells. acs.org The adaptability of the benzamide scaffold also extends to the creation of dual-target ligands, such as those that simultaneously modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) for the potential treatment of metabolic syndrome. acs.orgresearchgate.net

N 4 Hydroxybenzyl 3,4 Dimethoxybenzamide As a Precursor in Advanced Organic Synthesis

The primary significance of N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide in medicinal chemistry lies in its role as a key intermediate. cymitquimica.comgoogle.com It is a novel intermediate in a process for preparing N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, a compound more commonly known as Itopride. google.comjustia.com Itopride is recognized as a dopamine (B1211576) D2-receptor antagonist with anticholinesterase activity and is used as a gastroprokinetic agent. cymitquimica.com

The synthesis of Itopride from this compound involves an O-alkylation step. justia.com In a typical procedure, this compound is reacted with dimethylaminoethyl chloride in the presence of a base, such as potassium carbonate or potassium hydroxide (B78521), and a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). google.comjustia.com The progress of this reaction is carefully monitored to ensure the near-complete conversion of the starting material. google.comjustia.com This process highlights the utility of this compound as a crucial molecular building block, enabling the efficient construction of the more complex and pharmacologically active Itopride molecule. justia.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) bridge, the methoxy (B1213986) groups, and the amide and hydroxyl protons. The aromatic region would likely show a complex pattern of signals. The protons on the 3,4-dimethoxybenzoyl moiety would present as a set of three signals, while the protons on the 4-hydroxybenzyl group would appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons would likely appear as a doublet, coupled to the adjacent amide proton. The two methoxy groups are expected to be visible as sharp singlets. The protons of the amide (N-H) and hydroxyl (O-H) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet |

| Methylene (CH₂) | 4.4 - 4.6 | Doublet |

| Aromatic (3,4-dimethoxybenzoyl) | 6.8 - 7.5 | Multiplet |

| Aromatic (4-hydroxybenzyl) | 6.7 - 7.2 | Doublet, Doublet |

| Amide (NH) | 8.0 - 8.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the amide, the aromatic carbons, the benzylic methylene carbon, and the methoxy carbons. The carbonyl carbon is expected to resonate at the downfield end of the spectrum. The aromatic carbons would appear in the range of approximately 110-160 ppm, with the oxygen-substituted carbons appearing at lower field. The methylene and methoxy carbons would be observed at the upfield end of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (OCH₃) | 55 - 57 |

| Methylene (CH₂) | 43 - 45 |

| Aromatic (CH) | 110 - 130 |

| Aromatic (C-O, C-C=O) | 130 - 160 |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the spatial proximity of protons that are not directly bonded. For instance, a NOESY experiment would be expected to show correlations between the benzylic methylene protons and the protons on both aromatic rings, as well as between the amide proton and the benzylic methylene protons. This would provide definitive evidence for the connectivity and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 288.3. Fragmentation of this parent ion could occur through cleavage of the amide bond, leading to the formation of characteristic fragment ions.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 288.3 |

| [C₉H₉O₃]⁺ (3,4-dimethoxybenzoyl cation) | 165.1 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H functional groups.

Table 4: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (Phenolic) | 3200 - 3600 (broad) |

| N-H (Amide) | 3200 - 3400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Amide I) | 1630 - 1680 |

| C-N Stretch / N-H Bend (Amide II) | 1510 - 1570 |

| C-O (Ether) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

Purity Assessment Techniques

The purity of this compound is a critical parameter that is meticulously controlled during its synthesis. researchgate.net Commercial-grade material is typically specified to have a purity of greater than 95%, as determined by HPLC. lgcstandards.com

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative assessment of this compound purity. While specific validated methods for this intermediate are not extensively published in peer-reviewed literature, methods for the parent compound, Itopride Hydrochloride, provide a strong foundation for developing a suitable analytical procedure. jyoungpharm.orgnih.gov Patent literature confirms that the synthesis of this compound is monitored by HPLC, with reactions typically proceeding until the starting material is less than 2% of the reaction mixture. researchgate.net

A stability-indicating reversed-phase HPLC (RP-HPLC) method is generally preferred for purity and impurity profiling. Such a method can effectively separate the main compound from any process-related impurities or degradation products. nih.govingentaconnect.comgoogle.com Based on the analysis of the related compound, Itopride, a suitable HPLC method for this compound would likely employ a C8 or C18 stationary phase. jyoungpharm.orgnih.gov

A potential starting point for method development, adapted from the analysis of Itopride, is detailed in the table below. It is important to note that this method would require optimization and validation specifically for this compound to ensure its accuracy, precision, linearity, and specificity.

| Parameter | Suggested Condition |

|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength selected based on the UV absorbance maximum of the compound (e.g., around 220 nm or 258 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

The development of a robust HPLC method would also involve forced degradation studies to ensure that any potential degradation products that might form under stress conditions (such as acid, base, oxidation, heat, and light) are well-separated from the main peak of this compound. nih.govnih.gov

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing strong evidence for its empirical formula. For this compound, the molecular formula is established as C₁₆H₁₇NO₄. nih.govlgcstandards.compharmaffiliates.com This formula corresponds to a molecular weight of 287.31 g/mol . nih.govlgcstandards.compharmaffiliates.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from elemental analysis should closely match these theoretical percentages, typically within a ±0.4% deviation for a pure sample, which is a common requirement for publication in scientific journals. pharmtech.com

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

Below is a table summarizing the theoretical and expected experimental elemental analysis data for this compound.

| Element | Symbol | Theoretical Percentage (%) | Expected Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 66.89 | 66.49 - 67.29 |

| Hydrogen | H | 5.96 | 5.56 - 6.36 |

| Nitrogen | N | 4.88 | 4.48 - 5.28 |

| Oxygen | O | 22.27 | N/A (Typically by difference) |

Consistent and reproducible results from elemental analysis provide a high degree of confidence in the empirical formula and, by extension, the molecular identity of the synthesized this compound.

Computational Chemistry Approaches in Benzamide Research

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide, molecular docking could be employed to predict its binding affinity and interaction patterns with various biological targets.

Although no specific molecular docking studies have been published for this compound, research on closely related compounds, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, provides valuable insights. hoffmanchemicals.com These studies have investigated the interaction of such compounds with targets like acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. hoffmanchemicals.com Given the structural similarity, it can be hypothesized that this compound would also engage in specific interactions within the active site of such an enzyme. These interactions would likely involve hydrogen bonding from the hydroxyl and amide groups, as well as hydrophobic interactions from the aromatic rings.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a dynamic view of the ligand-receptor complex over time. An MD simulation of a potential complex of this compound with a target protein would reveal the stability of the binding and the key residues involved in maintaining the interaction.

Table 1: Hypothetical Ligand-Target Interactions for this compound based on structurally similar compounds.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target (e.g., AChE) |

| Hydrogen Bond | Phenolic Hydroxyl (-OH) | Serine, Threonine, Tyrosine |

| Hydrogen Bond | Amide Carbonyl (C=O) | Arginine, Lysine |

| Hydrogen Bond | Amide N-H | Aspartate, Glutamate |

| Hydrophobic | Benzyl (B1604629) Ring | Phenylalanine, Tryptophan, Leucine |

| Hydrophobic | Dimethoxy-substituted Phenyl Ring | Tyrosine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of benzamide (B126) derivatives including this compound, a QSAR model could be developed to predict their activity against a specific target.

Currently, there are no published QSAR models specifically developed for this compound. However, numerous studies have successfully applied QSAR to various classes of benzamide derivatives to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.gov The general approach involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity.

For this compound, relevant descriptors would include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A hypothetical QSAR study could lead to an equation that predicts the biological activity of new, unsynthesized benzamide derivatives, thereby guiding the design of more potent compounds.

Table 2: Examples of Physicochemical Descriptors for QSAR Analysis of this compound.

| Descriptor | Description | Potential Relevance to Activity |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Important for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. | Crucial for forming hydrogen bonds with receptor sites. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Influences drug transport properties. |

In Silico Screening and Virtual Library Design for Novel Benzamide Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. While no specific in silico screening campaigns have been reported for this compound, its scaffold can serve as a starting point for the design of a virtual library.

A virtual library of novel benzamide derivatives could be generated by systematically modifying the core structure of this compound. For instance, different substituents could be introduced on the phenyl rings, or the amide linker could be altered. This library could then be screened against the three-dimensional structure of a target protein using molecular docking. The top-scoring compounds from the virtual screen would be prioritized for synthesis and biological testing, thus accelerating the drug discovery process.

Table 3: Conceptual Design of a Virtual Library Based on the this compound Scaffold.

| Scaffold Position | R1 (on Hydroxybenzyl) | R2 (on Dimethoxybenzoyl) |

| Variation 1 | -H | -OCH3 |

| Variation 2 | -F | -Cl |

| Variation 3 | -CH3 | -NO2 |

| Variation 4 | -OH | -NH2 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

Table 4: Computationally Predicted Electronic Properties of this compound (Illustrative).

| Property | Description | Predicted Value (Hypothetical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | A measure of the net molecular polarity | 3.5 D |

| Total Energy | The total electronic energy of the molecule in its ground state | -950.0 Hartree |

Future Research Directions and Translational Potential of the N 4 Hydroxybenzyl 3,4 Dimethoxybenzamide Scaffold

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and other benzamides often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of pharmaceutical manufacturing is increasingly focused on green and sustainable chemistry, a trend that is highly relevant to the synthesis of this scaffold.

Modern synthetic approaches that can enhance the efficiency and sustainability of this compound production include:

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like lipases, offer a green alternative to conventional chemical synthesis. cfsre.orgresearchgate.net These reactions are typically performed in aqueous conditions at mild temperatures, reducing energy consumption and the need for toxic solvents. cfsre.orgnih.gov The high selectivity of enzymes can also minimize the formation of byproducts, simplifying purification processes. cfsre.orgnih.gov

Flow Chemistry: Continuous flow synthesis presents a scalable and efficient method for producing amides. nih.govmdpi.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov The reduced reaction volumes in flow reactors also enhance safety, particularly when dealing with hazardous intermediates. nih.gov

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to initiate chemical reactions. nih.govijsrst.com Mechanochemical synthesis can lead to faster reaction times, reduced waste, and is compatible with a variety of functional groups, making it a promising sustainable method for amide bond formation. nih.govijsrst.com

| Synthetic Methodology | Key Advantages |

| Enzymatic Synthesis | Green and sustainable, high selectivity, mild reaction conditions. cfsre.orgresearchgate.netnih.gov |

| Flow Chemistry | Enhanced efficiency and scalability, precise reaction control, improved safety. nih.govmdpi.com |

| Mechanochemistry | Solvent-free, faster reaction times, reduced waste generation. nih.govijsrst.com |

Exploration of the Compound as a Precursor for Diverse Pharmacological Agents

While this compound is primarily known as an intermediate for Itopride, its structural components—a substituted benzamide (B126) and a hydroxyphenyl group—are present in a wide array of pharmacologically active molecules. ijsrst.comnih.govnih.gov This suggests that the scaffold has significant potential as a starting point for the development of new drugs targeting various diseases.

Future research can focus on leveraging this precursor for the synthesis of novel compounds with activities such as:

Anticancer Agents: Benzamide derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govresearchgate.net The this compound scaffold can be modified to develop new potent and selective anticancer drugs. researchgate.netnih.govnih.govnih.govnih.gov

Anti-inflammatory Agents: The benzamide motif is found in compounds with anti-inflammatory properties. nih.gov By modifying the core structure, it may be possible to develop novel anti-inflammatory drugs.

Neuroprotective Agents: Given that Itopride acts on the nervous system, derivatives of its precursor could be explored for the treatment of other neurological and psychiatric disorders. acs.org For instance, N-benzyl piperidine (B6355638) derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. mdpi.com

Antimicrobial Agents: Benzamide derivatives have been synthesized and evaluated for their antibacterial activity. acs.org

Cardiovascular and Metabolic Disease Modulators: N-Benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting their potential in treating metabolic syndrome. google.com

Application of Chemoinformatics and Artificial Intelligence in Benzamide Analogue Design

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore its therapeutic potential more systematically.

Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of benzamide derivatives with their biological activities. cfsre.orgnih.govtandfonline.com This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on the this compound scaffold can be used to screen large virtual libraries for new compounds with the desired pharmacological profile.

Virtual Screening and Molecular Docking: These computational methods can predict how well a molecule will bind to a specific biological target. By docking derivatives of the benzamide scaffold into the active sites of various enzymes and receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

AI-Driven De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired properties. mdpi.commdpi.comresearchgate.net By providing the this compound scaffold as a starting point, AI can propose novel derivatives with enhanced activity and improved pharmacokinetic profiles.

| Computational Approach | Application in Benzamide Analogue Design |

| QSAR | Predicts the biological activity of new derivatives based on their chemical structure. cfsre.orgnih.govtandfonline.com |

| Pharmacophore Modeling | Identifies the key structural features necessary for pharmacological activity. |

| Virtual Screening & Docking | Predicts the binding affinity of derivatives to biological targets. |

| AI-Driven De Novo Design | Generates novel benzamide derivatives with optimized properties. mdpi.commdpi.comresearchgate.net |

Investigative Research into the Mechanistic Roles of Related Benzamide Motifs in Biological Systems

The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse mechanisms of action. nih.gov Understanding the mechanistic roles of motifs similar to this compound is crucial for unlocking its full therapeutic potential.

Future research should focus on:

Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation: Substituted benzamides are well-known for their interaction with dopamine (D2, D3) and serotonin (5-HT7) receptors, which is central to their use as antipsychotics. nih.govacs.orggoogle.com Investigating how modifications to the this compound scaffold affect binding to these receptors could lead to new treatments for psychiatric disorders.

Enzyme Inhibition: Benzamide derivatives have been shown to inhibit a variety of enzymes, including histone deacetylases (HDACs), acetylcholinesterase (AChE), and 12-lipoxygenase. nih.govmdpi.com The this compound core could be a starting point for designing potent and selective inhibitors for these and other enzymatic targets.

Ion Channel Modulation: Some benzamide-containing drugs exert their effects by modulating ion channels. Exploring the potential of derivatives of this scaffold to interact with various ion channels could open up new therapeutic avenues for conditions such as pain and epilepsy.

Strategies for Novel Benzamide Derivatization for Targeted Therapeutic Development

The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties and the development of targeted therapies.

Strategic derivatization can be employed to:

Enhance Target Specificity: By systematically modifying the substituents on both the benzoyl and benzyl (B1604629) rings, it is possible to improve the selectivity of the resulting compounds for a particular biological target. For example, structure-activity relationship (SAR) studies on N-benzylbenzamides have shown that specific substitutions can lead to potent and selective modulation of nuclear receptors like PPARγ. google.com

Improve Pharmacokinetic Properties: Derivatization can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This can involve introducing functionalities that increase solubility, improve metabolic stability, or facilitate transport across biological membranes.

Develop Prodrugs: The phenolic hydroxyl group on the benzyl ring is an ideal site for the attachment of promoieties to create prodrugs. researchgate.net This strategy can be used to improve oral bioavailability or to achieve targeted drug delivery to specific tissues or organs.

Create Multi-Target Ligands: The scaffold can be elaborated to incorporate pharmacophores for multiple biological targets. mdpi.comtandfonline.com This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient. For example, dual inhibitors of HDAC and AChE have been designed based on N-benzyl piperidine structures for the potential treatment of Alzheimer's disease. mdpi.com

| Derivatization Strategy | Goal |

| Target-Specific Modifications | Enhance binding affinity and selectivity for a desired biological target. google.com |

| Pharmacokinetic Optimization | Improve ADME properties for better drug-like characteristics. |

| Prodrug Design | Enhance bioavailability and enable targeted drug delivery. researchgate.net |

| Multi-Target Ligand Design | Combine pharmacophores to address complex diseases with a single molecule. mdpi.comtandfonline.com |

Q & A

Q. What are the established synthetic routes for N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via amide bond formation between 3,4-dimethoxybenzoic acid derivatives and substituted benzylamines. For example:

- Method A : React 3,4-dimethoxybenzoic acid with 4-hydroxybenzylamine using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, yielding ~65–71% after purification .

- Method D : Use silyl-protected intermediates (e.g., tert-butyldimethylsilyl ethers) to improve regioselectivity, followed by deprotection with TBAF, achieving yields up to 82% .

Q. Optimization Strategies :

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Key for confirming regiochemistry. For example, the 4-hydroxybenzyl proton appears as a singlet at δ 7.03 ppm (J = 2.4 Hz) in H-NMR, while methoxy groups resonate at δ 3.80–3.85 ppm .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 316.3) and detects impurities .

- Melting Point Analysis : Consistent melting ranges (e.g., 219–221°C) confirm purity .

Q. Critical Considerations :

Q. What solubility and stability profiles should researchers consider for in vitro assays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤0.1% DMSO final) to avoid cytotoxicity .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis. Degradation is observed at >40°C or in acidic/basic media (pH <3 or >10) .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?

Methodological Answer:

- Substitution Patterns : Modifying the hydroxybenzyl group (e.g., halogenation at C3/C5) improves receptor binding. For example, chloro-substituted analogs show 2–3× higher AChE inhibition than the parent compound .

- Methoxy Group Replacement : Replacing 3,4-dimethoxy with trifluoromethoxy groups enhances metabolic stability but may reduce solubility .

Q. SAR Workflow :

Synthesize analogs via Method A/D.

Screen against target enzymes (e.g., AChE, viral proteases) using kinetic assays .

Validate top candidates via X-ray crystallography or molecular dynamics (MD) simulations .

Q. What computational approaches predict the compound’s interactions with biological targets like viral proteases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., MPXV cysteine protease). The parent compound shows a binding affinity of -6.7 kcal/mol, comparable to FDA-approved antivirals .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Key interactions include hydrogen bonding with catalytic residues (e.g., Cys110) and hydrophobic packing with Val166 .

Q. Validation Steps :

Compare docking scores with experimental IC50 values.

Q. How do structural modifications impact pharmacokinetic properties like bioavailability?

Methodological Answer:

- LogP Optimization : Introducing polar groups (e.g., -OH, -COOH) reduces LogP from 3.2 (parent) to 2.1, improving aqueous solubility but decreasing membrane permeability .

- Metabolic Stability : Fluorinated analogs resist CYP450-mediated oxidation, increasing half-life (t1/2) from 2.5 hrs (parent) to 6.8 hrs in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.